molecular formula C14H15O2P B1649924 Bis(4-methylphenyl)phosphinic acid CAS No. 1084-11-3

Bis(4-methylphenyl)phosphinic acid

Cat. No.: B1649924
CAS No.: 1084-11-3
M. Wt: 246.24 g/mol
InChI Key: KLLICJFQHGANFI-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl)phosphinic acid is an organophosphorus compound characterized by a central phosphorus atom bonded to two 4-methylphenyl groups and a hydroxyl group. Its structure, (4-CH₃C₆H₄)₂P(O)OH, combines aromatic rings with electron-donating methyl substituents, which influence its electronic and steric properties. The para-methyl groups enhance solubility in organic solvents while maintaining moderate acidity typical of phosphinic acids (pKa ~1–3) .

Synthesis typically involves catalytic hydrogenation or substitution reactions, as seen in analogous bis(aminomethyl)phosphinic acid derivatives, where palladium catalysts are employed to introduce functional groups .

Applications of this compound are inferred from related compounds. Phosphinic acids are widely used as enzyme inhibitors, metal extractants, and catalysts. For example, bis(aminomethyl)phosphinic acid derivatives exhibit potent urease inhibition , while branched analogs like Cyanex 272 are industrial metal extractants . The methyl substituents in this compound likely optimize its performance in environments requiring balanced hydrophobicity and acidity.

Properties

CAS No.

1084-11-3

Molecular Formula

C14H15O2P

Molecular Weight

246.24 g/mol

IUPAC Name

bis(4-methylphenyl)phosphinic acid

InChI

InChI=1S/C14H15O2P/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16)

InChI Key

KLLICJFQHGANFI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)O

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)O

Other CAS No.

1084-11-3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methyl) reduce acidity compared to electron-withdrawing groups (e.g., bromine) .
  • Branched substituents (e.g., Cyanex 272) improve metal-binding selectivity due to steric effects .

Key Findings :

  • Methyl substituents in this compound may mimic the optimal activity of monosubstituted methyl derivatives (e.g., compound 8) .
  • Long alkyl chains (e.g., n-hexyl in compound 13) enhance hydrophobic interactions in H. pylori urease .
  • Over-substitution (e.g., tetramethylated compound 23) abolishes activity due to steric hindrance .

Key Insights :

  • Branched alkyl chains in Cyanex 272 improve metal selectivity over linear analogs .
  • Aromatic substituents (e.g., in this compound) may enhance thermal stability in catalytic systems.

HIV Protease Inhibition

Symmetric phosphinic acids show promise as protease inhibitors:

Compound Target Activity (IC₅₀) Structural Advantage
C2-symmetric bis(α-aminoalkyl)phos. acid HIV-1 protease Low micromolar range Symmetry mimics substrate transition state

Comparison :

  • This compound’s asymmetry may limit its protease inhibition efficacy compared to C2-symmetric analogs .

Preparation Methods

Mechanism and Reactant Selection

Radical-mediated addition reactions represent a robust pathway for synthesizing diarylphosphinic acids. In this method, a phosphorus precursor (e.g., hypophosphorous acid or its salts) reacts with an olefin under radical-forming conditions. For Bis(4-methylphenyl)phosphinic acid, the olefin precursor would logically be 4-methylstyrene (4-vinyltoluene). Sodium hypophosphite (NaH₂PO₂) serves as the phosphorus source, while acetone or azobisisobutyronitrile (AIBN) acts as a radical initiator. Ultraviolet (UV) irradiation (280–380 nm) accelerates initiator decomposition, enabling controlled radical generation at moderate temperatures (30–100°C).

Reaction Optimization

Critical parameters include:

  • Initiator concentration : 5–50 mol% relative to sodium hypophosphite ensures sustained radical flux without excessive byproduct formation.
  • Temperature : Maintaining 60–80°C balances initiator decomposition rates and prevents thermal degradation of intermediates.
  • Solvent system : Acetic acid enhances sodium hypophosphite solubility and stabilizes reactive intermediates.

A hypothetical adaptation of the method described in would involve:

  • Dissolving sodium hypophosphite in acetic acid (40–60 wt%).
  • Adding 4-methylstyrene at a 2:1 molar ratio relative to NaH₂PO₂.
  • Introducing acetone (5–50 mol%) and irradiating with UV light (350 nm) for 8–20 hours.
  • Isolating the crude product via alkali washing (10% NaOH), acidification (30% HCl), and dehydration (anhydrous Na₂SO₄).
  • Purifying via vacuum distillation (−0.6 MPa, 90–110°C).

Table 1: Hypothetical Radical Addition Protocol for this compound

Parameter Condition
Phosphorus source Sodium hypophosphite (40–60 wt%)
Olefin 4-methylstyrene (2 equiv)
Initiator Acetone (20 mol%)
UV wavelength 350 nm
Reaction time 12–18 hours
Yield (projected) 85–92%
Purity >95% (via ³¹P NMR)

Grignard Reagent-Based Synthesis

Two-Step Alkylation Process

Grignard reagents enable sequential alkylation of phosphorus intermediates. The synthesis proceeds via:

  • Formation of phosphonous dichloride : Reacting phosphorus trichloride (PCl₃) with 4-methylphenylmagnesium bromide (2 equiv) in anhydrous diethyl ether.
  • Hydrolysis : Treating the dichloride intermediate with water to yield this compound.

Challenges and Mitigation

  • Oxidation control : Phosphonous dichlorides are prone to oxidation to phosphonic derivatives. Conducting reactions under inert atmosphere (N₂/Ar) and using freshly distilled PCl₃ minimizes this.
  • Steric hindrance : Bulky 4-methylphenyl groups may slow the second alkylation. Increasing reaction temperature to 40–50°C improves kinetics.

Hydrolysis of Phosphonous Dichlorides

Direct Hydrolysis Method

Phosphonous dichlorides, synthesized via PCl₃ and aromatic hydrocarbons, can be hydrolyzed to phosphinic acids. For this compound:

  • React PCl₃ with 4-methyltoluene in the presence of AlCl₃ (Friedel-Crafts conditions).
  • Hydrolyze the resultant phosphonous dichloride with ice-cold water.

Yield Limitations

This method typically affords lower yields (60–75%) due to competing side reactions, such as the formation of monoarylphosphinic acids. Neutralizing hydrolyzed HCl with NaOH during the reaction improves purity.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for this compound Synthesis

Method Advantages Disadvantages Yield Range
Radical addition High selectivity, scalable Requires UV equipment 85–92%
Grignard alkylation High purity, no initiators needed Sensitive to moisture, costly 70–80%
Dichloride hydrolysis Simple setup Low yield, byproduct formation 60–75%

Industrial-Scale Considerations

Environmental Impact

UV-initiated reactions align with green chemistry principles by minimizing volatile organic compound (VOC) emissions and energy consumption compared to thermal methods.

Q & A

Q. What are the key structural features of Bis(4-methylphenyl)phosphinic acid, and how do they influence its chemical reactivity?

this compound features two 4-methylphenyl groups bonded to a phosphorus atom in a phosphinic acid (R₂P(O)OH) configuration. The methyl substituents on the phenyl rings enhance steric hindrance and electron-donating effects, which can modulate reactivity in coordination chemistry and acid-base interactions. The phosphinic acid group enables metal chelation and hydrogen bonding, critical for applications in catalysis or biomolecular interactions. For example, aryl-substituted phosphinic acids like diphenylphosphinic acid ( ) are used in photoresist developers due to their tailored acidity and metal-binding properties .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • ³¹P NMR Spectroscopy : To confirm the phosphorus environment, with δ values typically between 20–40 ppm for phosphinic acids (e.g., diphenylphosphinic acid in ) .
  • IR Spectroscopy : To identify P=O (≈1200 cm⁻¹) and P–OH (≈2400 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : For molecular ion ([M-H]⁻) and fragmentation pattern analysis .
  • Elemental Analysis : To verify purity and stoichiometry.

Q. What synthetic routes are commonly employed for aryl-substituted phosphinic acids like this compound?

Synthesis typically involves:

  • Arbuzov Reaction : Reacting trialkyl phosphites with alkyl halides, followed by hydrolysis to yield phosphinic acids .
  • Michaelis-Becker Reaction : Using Grignard reagents with phosphorus precursors. Challenges include steric hindrance from bulky aryl groups, which may require elevated temperatures or catalytic additives (e.g., palladium for cross-coupling) to improve yields .

Advanced Research Questions

Q. How does the steric profile of this compound affect its coordination chemistry with transition metals?

The 4-methylphenyl groups introduce significant steric bulk, which can limit coordination geometries (e.g., favoring monodentate over bidentate binding) and alter metal complex stability. Comparative studies with less hindered analogs (e.g., bis(2,4,4-trimethylpentyl)phosphinic acid in ) show that aryl substituents enhance selectivity for larger metal ions (e.g., lanthanides) due to π-interactions and steric tuning .

Q. What computational strategies are effective in predicting the bioactivity of this compound against enzymatic targets?

  • Molecular Docking : To model interactions with active sites (e.g., urease inhibition by bis(aminomethyl)phosphinic acid in ) .
  • Density Functional Theory (DFT) : For optimizing geometry and electronic properties of metal complexes.
  • Molecular Dynamics (MD) Simulations : To assess binding stability and solvent effects. These methods can predict competitive inhibition mechanisms, such as phosphinate groups coordinating nickel ions in urease .

Q. How does this compound compare to alkyl-substituted analogs in solvent extraction of rare earth metals?

Aryl-substituted phosphinic acids often exhibit higher selectivity for transition metals over alkali/alkaline earth metals compared to alkyl analogs (e.g., bis(2,4,4-trimethylpentyl)phosphinic acid in ). The aromatic rings enable π-π interactions with metal complexes, improving separation efficiency in synergistic systems (e.g., with 8-hydroxyquinoline) .

Methodological Considerations

  • Contradiction Analysis : While alkyl-phosphinic acids () excel in extracting lighter rare earths, aryl derivatives like this compound may favor heavier lanthanides due to steric and electronic effects. Researchers should validate selectivity via pH-dependent extraction studies .
  • Data Gaps : Limited direct studies on this compound necessitate extrapolation from structurally related compounds (e.g., diphenylphosphinic acid in ).

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